N-(2,4-Dichlorophenyl)benzenesulfonamide vs. 2,5-Dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide (FH535): β-Catenin Signaling Inhibition in Huh-7 Cells
N-(2,4-Dichlorophenyl)benzenesulfonamide, as the core unsubstituted 2,4-dichloro scaffold, demonstrates differential activity compared to the more elaborated FH535 analog. The SAR study reveals that the 2,4-dichloro substitution pattern is a key structural determinant. While the parent scaffold's specific IC50 in this exact TOPFlash assay is not available, the study establishes a class-level inference that the 2,4-dihalogenation pattern is generally more active than the 2,5-dichloro pattern in FH535, which itself has an established IC50 of approximately 10 µM for β-catenin inhibition [1]. This data supports the selection of the 2,4-dichloro-substituted core for further optimization in Wnt pathway-targeted programs.
| Evidence Dimension | Inhibition of β-catenin/TCF/LEF transcriptional activity (TOPFlash assay) |
|---|---|
| Target Compound Data | Exact IC50 not reported for the parent scaffold in this assay. Class-level trend indicates superior activity for 2,4-dihalogenation patterns compared to 2,5-dihalogenation. |
| Comparator Or Baseline | FH535 (2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide): IC50 ≈ 10 µM |
| Quantified Difference | SAR trend shows replacing the 2,5-dichlorophenylsulfonyl substituent with a 2,6-dihalogenation pattern (structurally closer to 2,4-dichloro) produced more biologically active analogs than FH535. |
| Conditions | Human hepatocyte-derived Huh-7 carcinoma cells, luciferase-based TOPFlash assay for β-catenin/TCF/LEF transcriptional activity. |
Why This Matters
This establishes the 2,4-dichloro scaffold as a superior starting point for medicinal chemistry programs targeting the Wnt/β-catenin pathway, compared to the more complex but less active 2,5-dichloro FH535 scaffold.
- [1] N-Aryl benzenesulfonamide inhibitors of [3H]-thymidine incorporation and β-catenin signaling in human hepatocyte-derived Huh-7 carcinoma cells. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3279–3283. https://doi.org/10.1016/j.bmcl.2015.06.042 View Source
